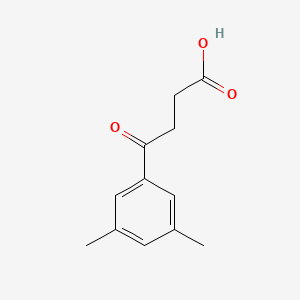

4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID

Description

Contextualizing Oxobutanoic Acid Scaffolds in Organic Chemistry

Oxobutanoic acid scaffolds, also known as oxobutyric acids, are a class of organic compounds that contain both a ketone and a carboxylic acid functional group within a four-carbon framework. cymitquimica.comnih.gov These structures are significant in organic chemistry due to their bifunctional nature, which allows them to serve as versatile intermediates in the synthesis of more complex molecules. ontosight.aichembk.com The general structure enables a wide range of chemical transformations.

The presence of both a carbonyl group (ketone) and a carboxyl group allows for selective reactions at either site, leading to the construction of diverse molecular architectures. For instance, the ketone can undergo reactions like reduction, amination, or condensation, while the carboxylic acid can be converted into esters, amides, or acid chlorides. This dual reactivity is highly valued in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aichembk.com Furthermore, compounds within this class are studied for their potential biological activities; for example, some butanoic acid derivatives are explored for their roles in creating compounds with antimicrobial or anti-inflammatory properties. ontosight.aisemanticscholar.org The synthesis of a related compound, 4-(4-Methylphenyl)-4-oxobutanoic acid, through a Friedel–Crafts reaction is a common experiment in undergraduate organic chemistry, highlighting the fundamental importance of this class of molecules. wikipedia.org

Research Significance and Academic Relevance of 4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID within Chemical Synthesis and Derivatives Studies

A significant area of research involving similar oxobutanoic acid structures is the synthesis of heterocyclic compounds. semanticscholar.orgmdpi.com For example, the butanoic acid chain can react with reagents like hydrazine (B178648) to form pyridazinone derivatives, which are six-membered rings containing two nitrogen atoms. mdpi.com These heterocyclic systems are core components of many biologically active molecules. Research has shown that derivatives of oxobutanoic acids can be used as starting materials to prepare a variety of heterocyclic compounds, including those containing thiadiazole and imidazole (B134444) rings. semanticscholar.org

The compound serves as a building block, where its functional groups can be systematically modified to build larger, more intricate molecular frameworks. The synthesis of derivatives from this scaffold allows chemists to explore how structural modifications impact the properties of the resulting molecules, which is a fundamental aspect of chemical and medicinal research. chembk.com While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural similarity to other well-studied oxobutanoic acids, such as 4-(2,5-dimethylphenyl)-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid, points to its potential as a valuable precursor in synthetic chemistry. ontosight.aiwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-5-9(2)7-10(6-8)11(13)3-4-12(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDSSQHQVXZHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342671 | |

| Record name | 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36440-58-1 | |

| Record name | 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways for 4 3,5 Dimethylphenyl 4 Oxobutyric Acid

Established Synthetic Routes to the 4-Oxobutanoic Acid Backbone

The formation of the 4-oxobutanoic acid core, attached to an aromatic ring, is a critical step in the synthesis. Various acylation methods have been developed to achieve this transformation efficiently.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones. beilstein-journals.orgmasterorganicchemistry.com The most common and direct route to 4-(3,5-dimethylphenyl)-4-oxobutanoic acid involves the reaction of 1,3-dimethylbenzene (m-xylene) with succinic anhydride (B1165640). beyondbenign.org This reaction is an example of electrophilic aromatic substitution, where the aromatic ring attacks an acylium ion intermediate generated from succinic anhydride. stackexchange.com

The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used. masterorganicchemistry.comwikipedia.org The Lewis acid coordinates to one of the carbonyl oxygen atoms of the succinic anhydride, making the other carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich m-xylene (B151644) ring. A subsequent hydrolysis step then opens the anhydride ring to yield the final carboxylic acid product.

Reaction Scheme:

Reactants: 1,3-Dimethylbenzene (m-xylene) and Succinic Anhydride

Catalyst: Aluminum Chloride (AlCl₃)

Product: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

This method is widely applicable for synthesizing various 4-aryl-4-oxobutanoic acids. arabjchem.orgresearchgate.net

While the classic AlCl₃-catalyzed Friedel-Crafts acylation is effective, it has drawbacks, such as the need for stoichiometric amounts of the catalyst and the generation of corrosive waste. nih.gov This has prompted research into alternative and "greener" acylation strategies. organic-chemistry.org

Alternative Catalysts and Conditions:

Solid Acid Catalysts: Heterogeneous catalysts like iron zirconium phosphate (B84403) (ZPFe) have been investigated for Friedel-Crafts acylations. These catalysts are often reusable, reducing waste and simplifying product purification. researchgate.net

Mechanochemical Methods: Solvent-free approaches, such as ball milling, have been developed for Friedel-Crafts acylations. beilstein-journals.orgnih.gov These methods can enhance reaction rates and sometimes lead to different product selectivities compared to solution-phase reactions.

Alternative Acylating Agents: While succinic anhydride is common, other reagents can be used. For instance, reactions involving butyrolactone in the presence of a Lewis acid can form the 4-arylbutyric acid structure, which could then be oxidized to the desired keto-acid. google.com

These alternative strategies aim to improve the environmental footprint and efficiency of the synthesis of aryl ketones and related carboxylic acids. organic-chemistry.org

Regioselective Functionalization and Introduction of the Dimethylphenyl Moiety

A key aspect of the synthesis is the regioselective introduction of the acyl group onto the correct position of the dimethylbenzene ring. When using 1,3-dimethylbenzene (m-xylene), the two methyl groups direct the incoming electrophile (the acylium ion) to specific positions.

Methyl groups are activating and ortho-, para-directing. In m-xylene, the positions available for substitution are C2, C4, C5, and C6.

C2: This position is sterically hindered by the two adjacent methyl groups at C1 and C3.

C5: This position is meta to both methyl groups and is therefore electronically disfavored.

C4 and C6: These positions are equivalent. They are ortho to one methyl group and para to the other, making them the most electronically activated and sterically accessible sites.

Therefore, the Friedel-Crafts acylation of m-xylene with succinic anhydride proceeds with high regioselectivity to yield the 4-(3,5-dimethylphenyl) product. This inherent selectivity is a significant advantage of using m-xylene as the starting material.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the Friedel-Crafts acylation leading to 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, several parameters can be adjusted. Academic studies on similar acylation reactions have explored the impact of these variables. nih.govnih.govresearchgate.net

Key parameters for optimization include the choice of solvent, the ratio of reactants to the catalyst, the reaction temperature, and the reaction time. For instance, using a non-polar solvent like dichloromethane (B109758) or nitrobenzene (B124822) is common. The amount of Lewis acid catalyst can significantly influence the reaction rate and the formation of side products.

Below is an interactive table summarizing how different parameters can influence the outcome of a typical Friedel-Crafts acylation reaction, based on general findings in the literature.

| Parameter | Variation | Expected Effect on Yield/Purity | Rationale |

| Catalyst | AlCl₃ vs. FePO₄ | FePO₄ may offer easier workup and recyclability. | AlCl₃ is a homogeneous catalyst requiring quenching, while solid acids can be filtered off. |

| Solvent | Dichloromethane vs. Nitrobenzene | Nitrobenzene can sometimes improve solubility and reaction rates. | The polarity and boiling point of the solvent affect reaction kinetics. |

| Temperature | 0 °C to Room Temp. vs. Reflux | Higher temperatures increase reaction rate but may lead to more side products. | Provides the necessary activation energy but can also promote undesired pathways. |

| Reactant Ratio | Stoichiometric vs. Excess m-xylene | Using m-xylene as both reactant and solvent can drive the reaction to completion. | Le Châtelier's principle; increases the probability of the desired collision. |

Response surface methodology has been employed in related studies to systematically optimize parameters like catalyst loading and reaction time to achieve the highest possible yields. nih.govnih.gov

Chemo-Enzymatic Synthesis Considerations for Structurally Related Oxobutanoic Acid Derivatives

Chemo-enzymatic synthesis combines the efficiency of traditional chemical methods with the high selectivity of biological catalysts (enzymes). nih.gov While specific enzymatic routes for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid are not widely reported, principles from related syntheses can be considered for future applications.

Enzymes such as lipases are often used for the kinetic resolution of racemic mixtures, which could be applied to produce enantiomerically pure derivatives of the target molecule if a chiral center is introduced. researchgate.net Furthermore, enzymes like acyl-CoA dehydrogenases can be used to create α,β-unsaturated derivatives from saturated acyl-CoAs, showcasing the potential for specific enzymatic transformations on the butanoic acid chain. nih.govmdpi.com

For example, a hypothetical chemo-enzymatic route could involve:

Chemical synthesis of the racemic 4-aryl-4-hydroxybutanoic acid via reduction of the ketone.

Enzymatic resolution of the alcohol using a lipase (B570770) to separate the enantiomers.

Oxidation of the desired enantiomer back to the ketone.

Such strategies are valuable for producing optically active compounds, which is often a requirement for pharmaceutical applications. researchgate.net

Reactivity at the Ketone Functionality

The ketone carbonyl group, situated between the aromatic ring and the aliphatic chain, is a key site for nucleophilic attack and reduction reactions. Its reactivity is influenced by the electron-donating nature of the dimethylphenyl ring, which can stabilize adjacent positive charge development in transition states.

The ketone functionality can be reduced to either a secondary alcohol (hydroxyl derivative) or fully deoxygenated to a methylene (B1212753) group, depending on the chosen reagents and reaction conditions.

Selective Reduction to Alcohol: The use of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), typically in an alcoholic solvent like methanol (B129727) or ethanol, selectively reduces the ketone to a secondary alcohol, yielding 4-(3,5-dimethylphenyl)-4-hydroxybutyric acid. doubtnut.com This reaction is generally chemoselective for the ketone in the presence of the carboxylic acid. However, studies on analogous 4-aryl-4-oxoesters have shown that with methanolic NaBH₄, both the ketone and the ester can be reduced to yield 1-aryl-1,4-butanediols. nih.govnih.govresearchgate.net

Deoxygenation to Alkane: For complete removal of the carbonyl oxygen, harsher reduction methods are employed.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgmedium.comunacademy.com It is particularly effective for aryl-alkyl ketones and would convert the starting material to 4-(3,5-dimethylphenyl)butanoic acid. The substrate must be stable to strongly acidic conditions. wikipedia.orgmedium.com

Wolff-Kishner Reduction: This reaction is conducted under basic conditions, making it a suitable alternative for acid-sensitive substrates. alfa-chemistry.com The ketone is first converted to a hydrazone by reacting with hydrazine (B178648) (N₂H₄), which is then heated with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol. wikipedia.orgbyjus.comlibretexts.org This process generates 4-(3,5-dimethylphenyl)butanoic acid through the elimination of nitrogen gas.

| Reaction Type | Reagent(s) | Solvent | Product | Notes |

|---|---|---|---|---|

| Selective Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 4-(3,5-dimethylphenyl)-4-hydroxybutyric acid | Reduces ketone to a secondary alcohol. |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | - | 4-(3,5-dimethylphenyl)butanoic acid | Deoxygenates ketone to a methylene group under acidic conditions. |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | Ethylene Glycol | 4-(3,5-dimethylphenyl)butanoic acid | Deoxygenates ketone to a methylene group under basic conditions. |

The electrophilic carbon of the ketone is susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org

Wittig Reaction: This reaction provides a pathway to convert the ketone into an alkene. masterorganicchemistry.comlibretexts.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to yield 4-(3,5-dimethylphenyl)pent-4-enoic acid and triphenylphosphine oxide. lumenlearning.comwikipedia.org The reaction proceeds through a four-membered oxaphosphetane intermediate. organic-chemistry.org

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the formation of tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would yield 4-(3,5-dimethylphenyl)-4-hydroxypentanoic acid.

Condensation Reactions: The ketone can react with primary amines and their derivatives to form imines (Schiff bases) or related compounds. A key example is the formation of a hydrazone as the initial step in the Wolff-Kishner reduction. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | 4-(3,5-dimethylphenyl)pent-4-enoic acid |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 4-(3,5-dimethylphenyl)-4-hydroxypentanoic acid |

| Condensation | Hydrazine (N₂H₄) | Hydrazone | Hydrazone of 4-(3,5-dimethylphenyl)-4-oxobutyric acid |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group primarily undergoes reactions typical of its class, such as esterification and, under specific conditions, decarboxylation.

The most common reaction of the carboxylic acid moiety is its conversion to an ester.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.org Treating this compound with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (like sulfuric acid or p-toluenesulfonic acid) yields the corresponding ester (e.g., methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate). masterorganicchemistry.com The reaction is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. organic-chemistry.orgjove.com

Decarboxylation is the removal of the carboxyl group as carbon dioxide. While this reaction is facile for β-keto acids, which can undergo decarboxylation through a cyclic six-membered transition state, this compound is a γ-keto acid. Simple thermal decarboxylation of γ-keto acids is not a favorable process. masterorganicchemistry.com Specialized and more forcing conditions, such as high temperatures or the use of specific catalysts, would be necessary to achieve this transformation. researchgate.net Modern methods involving photoredox catalysis have been developed for the decarboxylative coupling of related α-oxo acids, but these are not directly applicable here. princeton.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Dimethylphenyl Ring

The substitution pattern on the aromatic ring dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr): The 3,5-dimethylphenyl ring is considered activated towards electrophilic attack due to the presence of two electron-donating methyl groups. organicchemistrytutor.comchemistrytalk.org However, the acyl group attached to the ring is a deactivating, meta-directing group. organicchemistrytutor.comlumenlearning.com The directing effects of the substituents must be considered together.

Directing Effects: The two methyl groups at positions 3 and 5 are ortho, para-directors. They direct incoming electrophiles to positions 2, 4, and 6. The acyl group at position 1 is a meta-director, directing to positions 3 and 5, which are already occupied. The strong activating and ortho, para-directing influence of the two methyl groups dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methyl groups, which are positions 2, 4, and 6 relative to the acyl group.

Typical Reactions: Standard SEAr reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions can be performed, leading to substitution primarily at the 2, 4, and 6 positions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally unfavorable on the dimethylphenyl ring of this molecule. wikipedia.org SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) to sufficiently decrease the electron density of the ring and stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comfiveable.melibretexts.org The ring in this compound lacks these features. In fact, the two methyl groups are electron-donating, making the ring electron-rich and thus deactivated towards nucleophilic attack. chemistrysteps.com

| Reaction Type | Reagent(s) | Predicted Regioselectivity | Notes |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄ | Positions 2, 4, 6 | Ring is activated by two methyl groups. |

| Electrophilic Bromination | Br₂, FeBr₃ | Positions 2, 4, 6 | Ortho, para-directing effect of methyl groups dominates. |

| Nucleophilic Substitution | - | Not favorable | Ring is electron-rich and lacks strong electron-withdrawing groups. |

An in-depth analysis of the chemical reactivity of this compound reveals its versatile nature as a substrate in various organic transformations. This article focuses specifically on its reactions with nucleophiles and the influence of its structural features on its reactivity.

Derivatization Strategies and Analogue Synthesis Based on 4 3,5 Dimethylphenyl 4 Oxobutyric Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid is a prime site for derivatization, allowing for the synthesis of a wide array of esters and amides. These derivatives are often pursued to enhance pharmacokinetic properties, such as solubility and bioavailability, or to modulate the biological activity of the parent compound.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are readily applicable. libretexts.org Alternatively, milder conditions can be employed, for instance, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These methods allow for the synthesis of a diverse range of esters, from simple alkyl esters to more complex structures incorporating moieties designed to interact with specific biological targets.

Amide synthesis is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting reactive intermediate is then treated with a primary or secondary amine to furnish the corresponding amide. libretexts.org Direct coupling methods using reagents such as phosphonitrilic chloride have also been reported as efficient for the amidation of carboxylic acids. iajpr.com These strategies enable the introduction of a wide variety of substituents at the nitrogen atom, which is a key approach in the development of new therapeutic agents.

| Derivative Type | Reagents and Conditions | Potential Applications |

| Alkyl Esters | Alcohol, H₂SO₄ (catalyst), heat | Prodrugs, intermediates for further synthesis |

| Aryl Esters | Phenol, DCC/DMAP | Modulation of electronic properties, biological activity studies |

| Primary Amides | 1. SOCl₂ or (COCl)₂ 2. NH₃ | Introduction of hydrogen bond donors, SAR studies |

| Secondary/Tertiary Amides | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Exploration of steric and electronic effects on activity |

Construction of Fused Heterocyclic Systems Utilizing the Butyric Acid Chain

The bifunctional nature of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, possessing both a ketone and a carboxylic acid, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The butyric acid chain provides the necessary carbon framework for the formation of five- and six-membered rings.

A prominent application is the synthesis of pyridazinone derivatives. The reaction of γ-keto acids with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of 4,5-dihydropyridazin-3(2H)-ones. nih.gov These structures can be further modified or aromatized to the corresponding pyridazines, which are known to exhibit a range of biological activities. mdpi.comorganic-chemistry.orgliberty.edu The reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization with the carboxylic acid moiety. nih.gov

The ketone functionality can also participate in the Fischer indole (B1671886) synthesis. wikipedia.orgsynarchive.comorganic-chemistry.org Reaction with a substituted phenylhydrazine (B124118) under acidic conditions would first form a phenylhydrazone, which could then undergo a scilit.comscilit.com-sigmatropic rearrangement to form an indole ring fused to the butyric acid side chain. This would result in the formation of a tetrahydrocarbazole derivative.

Furthermore, the butyric acid chain can be utilized in the synthesis of thiophene (B33073) derivatives. While various methods exist for thiophene synthesis, a plausible route could involve a Gewald-type reaction, although this would require modification of the starting material to introduce the necessary functional groups. organic-chemistry.org A more direct approach could involve reacting the γ-keto acid with a sulfurizing agent like Lawesson's reagent, followed by cyclization.

| Heterocyclic System | Key Reagents | Reaction Type |

| Pyridazinones | Hydrazine hydrate, substituted hydrazines | Condensation and cyclization |

| Indoles (Tetrahydrocarbazoles) | Substituted phenylhydrazines, acid catalyst | Fischer indole synthesis |

| Thiophenes | Sulfurizing agents (e.g., Lawesson's reagent) | Thionation and cyclization |

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Systematic structural modifications of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for the biological activity of a compound and to optimize its potency and selectivity. nih.gov For a molecule like this, which shares structural motifs with known anti-inflammatory agents, SAR studies could be particularly fruitful. scilit.comresearchgate.netogarev-online.runih.gov

Key areas for modification include:

The 3,5-dimethylphenyl ring: The methyl groups can be replaced with other substituents to explore the effects of electronics and sterics. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986) groups) can significantly alter the compound's properties. The position of these substituents can also be varied.

The butyric acid chain: The length of the alkyl chain can be extended or shortened to investigate the optimal distance between the aromatic ring and the carboxylic acid. Additionally, substituents can be introduced on the α- and β-positions of the chain to create chiral centers and explore stereochemical preferences in biological interactions.

The ketone and carboxylic acid groups: The ketone can be reduced to a hydroxyl group or converted to other functionalities. As discussed in section 4.1, the carboxylic acid can be converted to esters and amides to modulate polarity and hydrogen bonding capacity.

These modifications allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights into the pharmacophore required for a desired biological effect.

Exploration of Isomeric and Homologous Oxobutanoic Acid Derivatives

To further understand the structural requirements for activity, the synthesis and evaluation of isomeric and homologous derivatives of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid are essential.

Isomeric Derivatives: This involves altering the substitution pattern on the phenyl ring. For instance, synthesizing the 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenyl isomers would provide insight into the importance of the meta-positioning of the methyl groups for the observed properties. The synthesis of these isomers would likely follow a similar synthetic route, for example, a Friedel-Crafts acylation of the corresponding disubstituted benzene (B151609) with succinic anhydride (B1165640). wikipedia.org Information on the 4-(2,5-dimethylphenyl)-4-oxobutanoic acid isomer is available, suggesting that such compounds are accessible. chembk.comontosight.ainih.gov

Homologous Derivatives: This involves changing the length of the carboxylic acid chain. Synthesizing the corresponding 5-(3,5-dimethylphenyl)-5-oxopentanoic acid and 6-(3,5-dimethylphenyl)-6-oxohexanoic acid would help determine the optimal chain length for biological activity. These homologues could be prepared by Friedel-Crafts acylation with the corresponding cyclic anhydrides (glutaric anhydride and adipic anhydride, respectively).

Role in Advanced Organic Synthesis As a Synthetic Intermediate

Building Block for Complex Molecular Architecture Construction

While direct applications of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid in the total synthesis of complex natural products are not extensively documented, the utility of analogous heteroaryl ketones in constructing N-fused heterocyclic systems provides a strong precedent for its potential. nih.gov Such reactions, often proceeding through a spirocyclic intermediate followed by an aromatization-driven intramolecular acyl transfer, allow for the creation of heavily functionalized and structurally diverse polycyclic architectures. nih.gov The principles of these transformations highlight how the keto-acid scaffold can be employed to generate complex molecular frameworks that are prevalent in biologically active compounds. nih.gov

Aryl alkanoic acids, the broader class to which 4-(3,5-dimethylphenyl)-4-oxobutanoic acid belongs, are recognized as important building blocks in the design and synthesis of a wide array of bioactive molecules. purdue.edu Their versatility allows for their incorporation into larger, more complex structures with potential applications in medicinal chemistry and materials science.

Precursor for the Synthesis of Novel Molecular Scaffolds

A significant application of 4-aryl-4-oxobutanoic acids, including the 3,5-dimethylphenyl variant, is in the synthesis of novel heterocyclic scaffolds. A notable example is their reaction with aliphatic binucleophiles, such as N,N-diamines, to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This transformation proceeds through the initial formation of a salt, followed by two subsequent dehydration steps that lead to the corresponding amides, which then undergo cyclization to form the final fused heterocyclic systems. arabjchem.org

The reaction of 4-aryl-4-oxobutanoic acids with various binucleophiles is a promising strategy as it can circumvent the need for isolating intermediate compounds like 5-arylfuran-2(3H)-ones, which are the internal esters of these keto acids. mdpi.com This approach streamlines the synthesis of these valuable bicyclic imidazolone (B8795221) scaffolds, which are important intermediates in pharmaceutical and synthetic chemistry. arabjchem.org These scaffolds serve as promising building blocks for the creation of a diverse range of nitrogen-containing heterocycles, many of which exhibit significant biological activities. arabjchem.org

| Reactant 1 | Reactant 2 (Binucleophile) | Resulting Scaffold | Significance |

|---|---|---|---|

| 4-Aryl-4-oxobutanoic acid | 1,2-Diaminoethane | Pyrrolo[1,2-a]imidazolone | Core of various biologically active compounds |

| 4-Aryl-4-oxobutanoic acid | 1,3-Diaminopropane | Pyrrolo[1,2-a]pyrimidinone | Important intermediate in pharmaceutical synthesis |

Catalytic Applications in Organic Transformations (if applicable to the compound itself, or analogous structures)

While 4-(3,5-dimethylphenyl)-4-oxobutanoic acid itself is not typically employed as a catalyst, γ-keto acids as a class of molecules are important substrates in various catalytic reactions, particularly in asymmetric synthesis. A prominent example is the asymmetric hydrogenation of γ-keto acids to produce chiral γ-lactones. nih.govpurdue.edu This transformation is of significant interest as chiral lactones are key structural motifs in many natural products and bioactive molecules. purdue.edu

Various catalytic systems have been developed for this purpose, including those based on ruthenium and nickel. For instance, a RuPHOX-Ru catalyzed asymmetric hydrogenation of γ-keto acids has been shown to afford enantiopure γ-lactones with high yields and excellent enantioselectivities (up to 97% ee). nih.gov Similarly, a Ni-Zn co-catalytic system has been reported for the asymmetric hydrogenation of γ-aryl keto acids, providing the corresponding chiral γ-valerolactones in up to 99% yield and 98% ee. purdue.edu More recently, a highly efficient asymmetric hydrogenation of a series of γ-keto acid derivatives using a Ni-(R,R)-QuinoxP* complex as the catalyst has been developed, also yielding chiral γ-hydroxy acid derivatives with excellent enantioselectivities. researchgate.net

These catalytic methods demonstrate the value of γ-keto acids as precursors to stereochemically rich and synthetically valuable molecules. The ability to transform the keto functionality into a chiral hydroxyl group opens up avenues for the synthesis of a wide range of enantiomerically pure compounds with potential applications in the pharmaceutical and fine chemical industries. purdue.edu

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| RuPHOX-Ru | γ-Keto acid | Chiral γ-lactone | Up to 97% |

| Ni-Zn | γ-Aryl keto acid | Chiral γ-valerolactone | Up to 98% |

| Ni-(R,R)-QuinoxP* | γ-Keto acid derivative | Chiral γ-hydroxy acid derivative | Up to 99.9% |

Advanced Spectroscopic and Structural Elucidation of 4 3,5 Dimethylphenyl 4 Oxobutyric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 4-(3,5-dimethylphenyl)-4-oxobutyric acid is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region would likely show two signals for the protons on the 3,5-dimethylphenyl ring. A singlet (or a narrow triplet with very small meta-coupling) would correspond to the proton at the C4 position, and a separate singlet for the two equivalent protons at the C2 and C6 positions. The two methyl groups attached to the aromatic ring are chemically equivalent and would produce a sharp singlet. The aliphatic chain protons would appear as two distinct triplets, characteristic of an A₂B₂ system, corresponding to the two methylene (B1212753) (-CH₂-) groups adjacent to the carbonyl and carboxyl groups, respectively. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2, C6) | ~7.6 | s | 2H |

| Aromatic H (C4) | ~7.2 | s | 1H |

| -CH₂- (adjacent to C=O) | ~3.2 | t | 2H |

| -CH₂- (adjacent to COOH) | ~2.8 | t | 2H |

| Aromatic -CH₃ | ~2.3 | s | 6H |

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ketone, the carboxyl carbon, the quaternary and protonated aromatic carbons, the aliphatic methylene carbons, and the methyl carbons. The carbonyl carbons are typically found significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~198 |

| C=O (Carboxylic Acid) | ~178 |

| Aromatic C (quaternary, C1) | ~137 |

| Aromatic C (quaternary, C3, C5) | ~138 |

| Aromatic C (CH, C4) | ~135 |

| Aromatic C (CH, C2, C6) | ~127 |

| -CH₂- (adjacent to C=O) | ~33 |

| -CH₂- (adjacent to COOH) | ~28 |

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would show a cross-peak between the two adjacent methylene groups in the butyric acid chain, confirming their connectivity. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. chembk.com This would link the aliphatic proton signals to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations. chembk.com Key HMBC correlations would be expected between the methylene protons adjacent to the ketone and the ketonic carbonyl carbon, the aromatic quaternary carbon (C1), and the aromatic C2/C6 carbons. Correlations would also be seen between the aromatic protons and nearby aromatic carbons, as well as between the methyl protons and the aromatic C3/C5 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular ion peak (M⁺) for this compound (C₁₂H₁₄O₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.24 g/mol ).

A characteristic fragmentation pattern would involve alpha-cleavage adjacent to the ketone. The most prominent fragment would likely be the 3,5-dimethylbenzoyl cation, resulting from the cleavage of the bond between the carbonyl group and the aliphatic chain. Other potential fragmentations include the loss of water (-18) or the carboxyl group (-45) from the molecular ion.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 206 | [M]⁺ (Molecular Ion) |

| 188 | [M - H₂O]⁺ |

| 161 | [M - COOH]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, identifying the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups. A sharp, intense peak would appear around 1685 cm⁻¹ for the aromatic ketone C=O stretch. Another strong, and typically broader, absorption would be seen around 1710 cm⁻¹ for the carboxylic acid C=O stretch. A very broad band spanning from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer is also a key diagnostic feature. C-H stretching vibrations for the aromatic ring and aliphatic chain would appear just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy : Raman spectroscopy would also detect the carbonyl stretching modes. Aromatic ring vibrations, particularly the ring breathing modes, would give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds in the aromatic ring would be particularly Raman active.

Table 4: Predicted Principal Vibrational Bands for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -OH (Carboxylic acid) | O-H stretch | 3300-2500 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3100-3000 | Strong |

| Aliphatic C-H | C-H stretch | 3000-2850 | Strong |

| C=O (Carboxylic acid) | C=O stretch | ~1710 (strong) | Moderate |

| C=O (Ketone) | C=O stretch | ~1685 (strong) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum would be dominated by the transitions associated with the 3,5-dimethylbenzoyl chromophore. One would expect to observe a strong absorption band (π → π* transition) related to the aromatic system below 280 nm. A weaker, longer-wavelength absorption (n → π* transition) associated with the carbonyl group might also be visible, often appearing as a shoulder on the more intense π → π* band. The exact position of the absorption maxima (λ_max) would be influenced by the solvent used for the analysis.

Computational Chemistry and Theoretical Investigations of 4 3,5 Dimethylphenyl 4 Oxobutyric Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No published studies were found that performed DFT calculations on 4-(3,5-dimethylphenyl)-4-oxobutanoic acid to determine its optimized geometry and electronic structure.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid are not available in the scientific literature. Such analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. thaiscience.infoajchem-a.com

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites of a molecule, has not been computationally generated and published for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

There are no available NBO analysis results for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. This type of analysis provides insight into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. nih.gov

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

Investigations into the non-covalent interactions within the molecular structure of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid using methods like Reduced Density Gradient (RDG) have not been reported.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

While DFT is commonly used to predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies, these theoretical calculations and their comparison with experimental data have not been published for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Elucidation

Molecular docking simulations are employed to predict the binding affinity and interaction modes of a ligand with a biological target. mdpi.com However, no studies detailing the molecular docking of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid against any specific protein or enzyme target are present in the reviewed literature.

Further research is required to perform these computational analyses on 4-(3,5-dimethylphenyl)-4-oxobutanoic acid to characterize its chemical properties and predict its potential biological activity.

Lack of Publicly Available Research Data Precludes an In-Depth Analysis of 4-(3,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID

A thorough investigation into the computational chemistry and theoretical aspects of this compound has revealed a significant gap in the publicly available scientific literature. Specifically, no detailed research findings or data from molecular dynamics (MD) simulations concerning its conformational stability and interaction dynamics could be located.

Molecular dynamics simulations are powerful computational tools used to understand the behavior of molecules at an atomic level over time. These simulations can provide valuable insights into a molecule's flexibility, its preferred three-dimensional shapes (conformations), and how it interacts with its environment, such as with solvent molecules or biological receptors. This information is crucial in fields like drug discovery and materials science for predicting a compound's properties and efficacy.

Despite a comprehensive search for dedicated studies on this compound, no published articles presenting the results of such simulations were identified. Consequently, the creation of data tables detailing simulation parameters (like potential energy, root-mean-square deviation, or interaction energies) and in-depth discussions of its conformational landscape is not possible at this time.

While general principles of molecular mechanics and dynamics can be applied to hypothesize about the behavior of this compound, any such discussion would be purely speculative and would not meet the required standards of a scientifically accurate and data-driven article. The specific influence of the 3,5-dimethylphenyl group on the flexibility of the butyric acid chain, and how this might dictate its interactions, remains a subject for future research.

Without empirical or simulated data, a foundational element for the requested scientific discourse is missing. Further computational and experimental studies are necessary to elucidate the molecular dynamics of this compound, which would then enable a detailed analysis of its conformational stability and interaction dynamics.

Molecular Interaction Studies and Mechanistic Insights for 4 3,5 Dimethylphenyl 4 Oxobutyric Acid

Investigation of Binding Affinities with Model Biological Macromolecules (e.g., enzymes, receptors)

Detailed experimental data from peer-reviewed literature regarding the specific binding affinities of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid with specific enzymes or receptors are not extensively available at this time. The potential for this compound to interact with biological macromolecules can be inferred from its structural features. The presence of a carboxylic acid group and a ketone, along with an aromatic ring, suggests that it could participate in various interactions within a biological system.

The lipophilicity imparted by the 3,5-dimethylphenyl group may influence its partitioning into biological membranes, potentially affecting its access to membrane-bound receptors or enzymes. Future research, employing techniques such as surface plasmon resonance or isothermal titration calorimetry, would be invaluable in quantifying the binding affinities of this compound with a range of biological targets. Such studies are crucial for identifying its primary molecular targets and understanding its pharmacological potential.

Elucidation of Potential Molecular Mechanisms of Interaction (e.g., hydrogen bonding, π-π stacking)

The molecular structure of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid suggests several potential mechanisms of interaction with biological macromolecules. The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in a protein's binding site. The carbonyl group of the ketone also has the potential to act as a hydrogen bond acceptor.

Furthermore, the aromatic 3,5-dimethylphenyl ring can engage in non-covalent interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Hydrophobic interactions, driven by the methyl groups on the phenyl ring, could also contribute to its binding within a hydrophobic pocket of a protein. Computational modeling and molecular docking studies would be instrumental in predicting the preferred binding poses and identifying the key interacting residues, thus providing a more detailed picture of its mechanism of action at the molecular level.

Structure-Interaction Relationship (SIR) Studies via Derivatization to Modulate Molecular Interactions

Systematic structure-interaction relationship (SIR) studies for 4-(3,5-dimethylphenyl)-4-oxobutanoic acid have not been extensively reported. However, the molecule presents several opportunities for derivatization to probe and modulate its molecular interactions.

Alterations to the substitution pattern on the phenyl ring could significantly impact binding affinity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic properties of the aromatic ring and its capacity for π-π stacking and other interactions. Modification of the butyric acid side chain, such as altering its length or introducing conformational constraints, could also provide valuable insights into the optimal geometry for binding to a specific target.

A theoretical framework for potential derivatization and its expected impact on molecular interactions is presented below.

| Position of Derivatization | Type of Modification | Potential Impact on Molecular Interaction |

| Phenyl Ring | Introduction of hydroxyl or amino groups | Increased potential for hydrogen bonding |

| Phenyl Ring | Addition of halogens | Modulation of electronic properties and potential for halogen bonding |

| Butyric Acid Chain | Esterification of the carboxylic acid | Loss of hydrogen bond donor capability, increased lipophilicity |

| Butyric Acid Chain | Amidation of the carboxylic acid | Introduction of new hydrogen bonding possibilities |

Systematic synthesis and biological evaluation of such derivatives are essential to build a comprehensive SIR profile for this class of compounds. This knowledge would be critical for the rational design of analogs with improved potency and selectivity for specific biological targets.

Considerations for Biochemical Transformations and Metabolic Pathways in Model Systems

Theoretical Frameworks for Enzymatic Biotransformation of Related Oxobutanoic Acids

The biotransformation of 4-(3,5-dimethylphenyl)-4-oxobutyric acid can be theoretically understood by examining the enzymatic processes that act on structurally similar oxobutanoic acids. The most prominent transformation is the reduction of the ketone group, a reaction catalyzed by a wide range of oxidoreductases, particularly dehydrogenases.

These enzymatic reductions are typically stereoselective, yielding chiral hydroxy acids. For instance, studies on baker's yeast (Saccharomyces cerevisiae) have identified NADPH-dependent oxidoreductases that catalyze the enantioselective reduction of 4-oxo and 5-oxo acids to their corresponding (S)-hydroxy compounds. nih.gov Similarly, lactate (B86563) dehydrogenases (LDH) from various bacterial sources have demonstrated broad substrate specificity, effectively reducing 2-oxo acids with aromatic side-chains to the corresponding 2-hydroxy acids. rsc.org

The fundamental mechanism involves the transfer of a hydride ion from a reduced nicotinamide (B372718) cofactor, either NADH or NADPH, to the carbonyl carbon of the oxo acid. The enzyme's active site architecture dictates the facial selectivity of the hydride attack, resulting in the formation of either the (R) or (S) enantiomer of the corresponding hydroxy acid. The efficiency of such enzymes can be high, though it is dependent on the specific substrate structure.

Table 1: Key Enzymes in the Biotransformation of Oxo Acids

| Enzyme Class | Reaction Catalyzed | Cofactor | Example Substrates | Product Type |

| Oxidoreductase | Reduction of ketone | NADPH | 4-oxopentanoic acid, 5-oxohexanoic acid nih.gov | (S)-hydroxy acid nih.gov |

| Lactate Dehydrogenase (LDH) | Reduction of α-keto acid | NADH/NADPH | 2-oxo acids with aromatic side chains rsc.org | 2-hydroxy acid rsc.org |

| α-Hydroxy Acid Dehydrogenase | Reduction of α-keto acid | NADH/NADPH | Aromatic α-keto acids usu.edu | Aromatic α-hydroxy acid usu.edu |

Potential as a Substrate in Microbial Catabolism or Anabolism in vitro

The potential for this compound to serve as a substrate in microbial metabolic pathways is significant, considering the metabolic versatility of microorganisms, especially bacteria. Two primary sites on the molecule are susceptible to microbial enzymatic attack: the butyric acid side chain and the dimethylphenyl aromatic ring.

Side Chain Transformation: The 4-oxo group is a prime target for microbial reductases, as detailed in the previous section, which would convert the compound to 4-(3,5-dimethylphenyl)-4-hydroxybutyric acid. Alternatively, the side chain could be a substrate for enzymes involved in fatty acid metabolism, potentially undergoing β-oxidation after initial modifications. Another possibility involves transamination, a common step in the catabolism of aromatic amino acids, where an aminotransferase could convert the keto group to an amino group, forming 4-amino-4-(3,5-dimethylphenyl)butyric acid. usu.educambridge.orgcambridge.org

Aromatic Ring Catabolism: The dimethylphenyl ring is a likely point of initial attack in aerobic catabolism. Bacteria possess a vast arsenal (B13267) of oxygenase enzymes that initiate the degradation of aromatic compounds. unesp.br Monooxygenases or dioxygenases could hydroxylate the aromatic ring, leading to the formation of a dimethyl-substituted catechol or protocatechuate derivative. nih.govnih.gov These dihydroxylated intermediates are key substrates for ring-cleavage dioxygenases, which break open the aromatic ring through either ortho or meta fission pathways, channeling the resulting aliphatic products into central metabolism. unesp.brresearchgate.net The presence of methyl groups on the ring can influence the rate and pathway of degradation. Studies on dimethylphenols have shown that they can induce catechol 2,3-dioxygenase, a key enzyme of the meta-cleavage pathway. nih.govresearchgate.net

Investigation of Biodegradation Pathways in Controlled Microbial Cultures

While direct studies on the biodegradation of this compound are not extensively documented, a plausible pathway can be constructed based on the microbial degradation of analogous aromatic alkanoic acids and dimethyl-aromatic compounds in controlled cultures. nih.govnih.gov Genera such as Pseudomonas, Burkholderia, and Sphingomonas are frequently implicated in the degradation of such compounds. nih.gov

A hypothetical aerobic degradation pathway would likely commence with enzymatic reactions targeting the aromatic nucleus, which is a common strategy for destabilizing and breaking down recalcitrant aromatic molecules. unesp.brresearchgate.net

Hypothetical Aerobic Biodegradation Pathway:

Initial Ring Hydroxylation: The process is likely initiated by a dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring to form a substituted catechol, specifically 4-(3,4-dihydroxy-2,6-dimethylphenyl)-4-oxobutyric acid.

Aromatic Ring Cleavage: The resulting catechol derivative would be a substrate for a ring-cleavage enzyme. A catechol 2,3-dioxygenase would catalyze a meta-cleavage, breaking the bond adjacent to the hydroxyl groups. nih.govnih.gov This would yield a yellow-colored muconic semialdehyde derivative.

Downstream Processing: The aliphatic product of ring cleavage undergoes a series of enzymatic reactions, including hydrolysis and oxidation, which ultimately break down the carbon chain into smaller intermediates. These intermediates, such as pyruvate, acetaldehyde, and succinate, can then enter the Krebs cycle to be fully mineralized to CO₂ and water, providing energy and carbon for the microbial cell.

The alkyl side chain's structure is known to affect degradation rates. Increased branching can sometimes hinder biotransformation. nih.gov In the case of this compound, the degradation of the butyric acid chain could occur concurrently or after the initial breakdown of the aromatic ring.

Table 2: Potential Metabolites in the Biodegradation of this compound

| Hypothetical Metabolite | Precursor Compound | Enzymatic Step |

| 4-(3,5-dimethylphenyl)-4-hydroxybutyric acid | This compound | Ketone Reduction |

| 4-(3,4-dihydroxy-2,6-dimethylphenyl)-4-oxobutyric acid | This compound | Ring Dihydroxylation |

| 5-(3,5-dimethylphenyl)-5-oxopentanoic acid derivative | 4-(3,4-dihydroxy-2,6-dimethylphenyl)-4-oxobutyric acid | Meta Ring-Cleavage |

| Pyruvate, Acetaldehyde, Succinate | Downstream intermediates | Further catabolism |

Future Research Directions and Emerging Paradigms for 4 3,5 Dimethylphenyl 4 Oxobutyric Acid

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Future research into the synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid is geared towards the development of more efficient and selective methodologies. Traditional synthetic routes often involve multi-step processes that may suffer from moderate yields and the formation of side products. Novel strategies are being conceptualized to overcome these limitations, focusing on catalysis-driven transformations and process optimization. ijnc.ir

Flow chemistry is another area of intense interest. longdom.org By conducting the synthesis in a continuous flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and a safer, more scalable process.

Below is a comparative table illustrating the potential advantages of a novel synthetic strategy over a traditional approach.

| Feature | Traditional Synthesis | Novel Flow Chemistry Synthesis |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Yield | 60-70% | >90% |

| Selectivity | Moderate | High |

| Scalability | Limited | High |

| Safety | Batch process risks | Enhanced safety features |

Advanced Computational Design of Derivatives with Tuned Molecular Interactions

The advent of powerful computational tools has revolutionized the field of drug discovery and molecular design. aacrjournals.org For 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, these tools can be leveraged to design novel derivatives with fine-tuned molecular interactions for specific biological targets. Techniques such as molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of a ligand with a protein, guiding the synthesis of more potent and selective molecules. plos.org

A hypothetical research direction could involve targeting a specific enzyme, for instance, a kinase involved in a disease pathway. Computational screening of a virtual library of derivatives of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid could identify lead compounds with high predicted binding affinities. nih.gov These in silico hits would then be synthesized and evaluated for their biological activity, accelerating the drug discovery process.

The following table presents hypothetical docking scores for a series of computationally designed derivatives against a target protein.

| Compound | Derivative Modification | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Parent Compound | None | -6.5 | Moderate |

| Derivative 1 | Addition of a hydroxyl group | -7.8 | High |

| Derivative 2 | Introduction of a trifluoromethyl group | -8.5 | Very High |

| Derivative 3 | Cyclization of the butyric acid chain | -7.2 | Moderate-High |

| Derivative 4 | Substitution on the dimethylphenyl ring | -8.1 | High |

Exploration of Materials Science Applications

The unique chemical structure of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid makes it an interesting candidate for applications in materials science. solubilityofthings.com The presence of both a carboxylic acid and a ketone functional group, along with an aromatic ring, provides multiple sites for polymerization or modification of existing polymers. boronmolecular.com

Future research could focus on incorporating this molecule as a monomer in the synthesis of novel polyesters or polyamides. The bulky dimethylphenyl group could impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties. Butyric acid derivatives have been shown to modify the properties of polymers like cellulose (B213188) acetate, suggesting that 4-(3,5-dimethylphenyl)-4-oxobutanoic acid could be used to create advanced materials with tailored characteristics. nih.gov

Another potential application is in the development of functional organic materials for electronics or photonics. deliuslab.com The aromatic core of the molecule could be modified to create conjugated systems with interesting electronic properties.

The table below outlines some potential properties of polymers incorporating 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.

| Polymer Type | Potential Property Enhancement | Potential Application |

| Polyester | Increased glass transition temperature | High-performance plastics |

| Polyamide | Improved solubility in organic solvents | Advanced coatings |

| Modified Cellulose | Enhanced hydrophobicity | Water-resistant films |

| Conductive Polymer | Tunable electronic properties | Organic electronics |

Integration into Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in the chemical industry to minimize environmental impact. worldpharmatoday.com Future research on 4-(3,5-dimethylphenyl)-4-oxobutanoic acid will undoubtedly focus on developing a sustainable synthesis that adheres to these principles. forensicpaper.com This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the design of energy-efficient processes. acs.orgnih.gov

One approach is the use of biocatalysis, where enzymes are used to carry out specific chemical transformations with high selectivity and under mild conditions. mdpi.com This can significantly reduce the generation of waste and the use of harsh reagents. Another strategy is the use of greener solvents, such as water or supercritical fluids, in place of traditional volatile organic compounds. tandfonline.com

The following table compares a traditional synthesis with a hypothetical green synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid based on green chemistry metrics.

| Green Chemistry Metric | Traditional Synthesis | Green Synthesis |

| Atom Economy | ~50% | >80% |

| Solvent | Dichloromethane (B109758) | Water |

| Catalyst | Homogeneous acid catalyst | Recyclable heterogeneous catalyst |

| Energy Consumption | High (reflux conditions) | Low (room temperature) |

| Waste Generation | Significant | Minimal |

By focusing on these future research directions, the scientific community can unlock the full potential of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, paving the way for new discoveries and applications in a variety of fields.

Q & A

Q. What are the established synthetic routes for 4-(3,5-dimethylphenyl)-4-oxobutyric acid, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting acetoacetic acid derivatives (e.g., ethyl acetoacetate) with 3,5-dimethylaniline under basic conditions. The base (e.g., sodium hydroxide or potassium carbonate) facilitates deprotonation of the aniline, enhancing nucleophilic attack on the β-ketoester intermediate. Post-synthesis, hydrolysis of the ester group yields the carboxylic acid . Optimization includes controlling reaction temperature (60–80°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios (1:1.2 molar ratio of β-ketoester to aniline derivative) to achieve yields >70% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl groups) and carbonyl carbons (δ 190–210 ppm). Multiplicity patterns distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z 234.1 for CHO) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 250–280 nm) assesses purity (>95%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules, particularly in designing enzyme inhibitors or antiviral agents. Its oxobutyric acid moiety enables conjugation with amines or alcohols to generate amides or esters with enhanced pharmacokinetic properties . For example, derivatives have been explored for targeting alanine-glyoxylate aminotransferase, a enzyme implicated in metabolic disorders .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations analyze electron density distribution, identifying reactive sites. The β-keto group exhibits high electrophilicity (Fukui indices >0.1), making it susceptible to nucleophilic attack. Molecular dynamics simulations further predict solvent effects, with polar aprotic solvents (e.g., DMF) stabilizing transition states .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting) are addressed by:

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions, clarifying coupling patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms substituent positions .

- Isotopic Labeling : O-labeled analogs verify carbonyl reactivity in mass spectrometry .

Q. How does the steric hindrance of the 3,5-dimethylphenyl group influence reaction kinetics?

The dimethyl groups create steric bulk, slowing reactions at the para position. Kinetic studies (e.g., stopped-flow UV-Vis) show a 20–30% reduction in acylation rates compared to unsubstituted analogs. This is mitigated by using bulky bases (e.g., DBU) to deprotonate intermediates and reduce steric clashes .

Q. What are the stability challenges of this compound in aqueous solutions, and how are they addressed?

The compound undergoes hydrolysis in acidic/basic conditions. Stability is enhanced by:

- pH Control : Buffering solutions at pH 4–6 minimize degradation .

- Lyophilization : Storing as a lyophilized powder reduces water-mediated decomposition .

- Chelating Agents : EDTA (0.1–1 mM) prevents metal-catalyzed oxidation .

Methodological Insights from Evidence

- Synthesis : Adapt protocols for ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate () by substituting 3,5-dimethylaniline .

- Bioactivity : Leverage structural insights from related carbazole and phenoxazine derivatives () to design analogs with improved binding affinity.

- Safety : Follow handling guidelines for similar oxobutyric acids (), including PPE and ventilation to avoid irritation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.